1-((Tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine
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Overview
Description
1-((Tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine is a heterocyclic compound that features a triazolopyridine core fused with a tetrahydrofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((Tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free, additive-free method is eco-friendly and results in good-to-excellent yields . The reaction is performed in dry toluene with molecular sieves, enhancing the yield to 89% in a shorter reaction time of 5 hours .
Industrial Production Methods
The broad substrate scope and functional group tolerance further support its feasibility for large-scale production .
Chemical Reactions Analysis
Types of Reactions
1-((Tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield tetrahydro derivatives.
Substitution: Nucleophilic substitution reactions are common, especially at the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products
The major products formed from these reactions include various substituted triazolopyridine derivatives, which can exhibit different biological activities .
Scientific Research Applications
1-((Tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and in molecular modeling studies.
Medicine: Explored for its anticancer properties, particularly as a CDK2 inhibitor.
Industry: Utilized in the development of materials with specific electronic and photochemical properties.
Mechanism of Action
The compound exerts its effects primarily through inhibition of specific enzymes. For example, it has been shown to inhibit CDK2/cyclin A2, leading to alterations in cell cycle progression and induction of apoptosis in cancer cells . The molecular targets include various kinases and receptors involved in cell proliferation and survival pathways .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazolo[4,5-b]pyridine: Known for its antidepressant and anticonvulsant activities.
1,2,4-Triazolo[4,3-a]pyridine: Used in the treatment of depression (e.g., Trazodone).
Pyrazolo[1,5-a]pyrimidine: Exhibits antitrypanosomal activity and is a purine analogue.
Uniqueness
1-((Tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine is unique due to its fused tetrahydrofuran moiety, which imparts distinct chemical and biological properties. Its ability to act as a CDK2 inhibitor sets it apart from other similar compounds .
Properties
Molecular Formula |
C10H16N4O |
---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
1-(oxolan-2-ylmethyl)-4,5,6,7-tetrahydrotriazolo[4,5-c]pyridine |
InChI |
InChI=1S/C10H16N4O/c1-2-8(15-5-1)7-14-10-3-4-11-6-9(10)12-13-14/h8,11H,1-7H2 |
InChI Key |
ISRIPYFMLDGSFC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CN2C3=C(CNCC3)N=N2 |
Origin of Product |
United States |
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